An In-depth Technical Guide to 2-(4-Bromo-2-methylphenyl)acetonitrile
An In-depth Technical Guide to 2-(4-Bromo-2-methylphenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromo-2-methylphenyl)acetonitrile is a halogenated aromatic nitrile that serves as a versatile building block in organic synthesis. Its utility is primarily recognized in the fields of medicinal chemistry and materials science, where the nitrile and bromo-substituted phenyl moieties can be strategically manipulated to construct more complex molecular architectures. This document provides a comprehensive overview of its chemical properties, synthesis, and spectral characterization, and discusses its potential applications in research and drug development.
Chemical and Physical Properties
The physicochemical properties of 2-(4-Bromo-2-methylphenyl)acetonitrile are summarized below. It is important to note that while some data is derived from experimental sources, other values are predicted based on computational models due to the limited availability of published experimental data for this specific compound.
Table 1: General and Chemical Properties
| Property | Value | Source |
| CAS Number | 215800-05-8 | [1][2] |
| Molecular Formula | C₉H₈BrN | [1][2] |
| Molecular Weight | 210.07 g/mol | [1][2] |
| Purity | ≥98% | [1][2] |
| Appearance | Solid | [3] |
| SMILES | N#CCC1=CC=C(Br)C=C1C | [2] |
| InChIKey | JVPNKXZIJKBMDH-UHFFFAOYSA-N | Bidepharm |
Table 2: Physical Properties
| Property | Value | Source |
| Melting Point | Data not available (solid at room temperature) | [3][4] |
| Boiling Point | ~297.6 ± 25.0 °C (Predicted for isomer) | [5] |
| Density | ~1.418 ± 0.06 g/cm³ (Predicted for isomer) | [5] |
| Solubility | Data not available (likely soluble in organic solvents) | |
| LogP | 2.8236 | [2] |
| Topological Polar Surface Area (TPSA) | 23.79 Ų | [2] |
Synthesis and Reactivity
The synthesis of 2-(4-Bromo-2-methylphenyl)acetonitrile can be achieved through the cyanation of a suitable benzyl halide precursor. The presence of the bromo and nitrile functional groups allows for a variety of subsequent chemical transformations, making it a valuable intermediate.
Synthetic Workflow
A plausible synthetic route to 2-(4-Bromo-2-methylphenyl)acetonitrile involves the bromination of 4-bromo-2-methyltoluene to form 1-bromo-4-(bromomethyl)-2-methylbenzene, followed by a nucleophilic substitution with a cyanide salt.
Experimental Protocol: Synthesis of 2-(4-Bromo-2-methylphenyl)acetonitrile
This protocol is adapted from the synthesis of the structurally related isomer, 2-(4-bromo-3-methylphenyl)acetonitrile[6].
Step 1: Synthesis of 1-Bromo-4-(bromomethyl)-2-methylbenzene
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To a solution of 4-bromo-2-methyltoluene in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Remove the solvent under reduced pressure to yield crude 1-bromo-4-(bromomethyl)-2-methylbenzene, which can be used in the next step without further purification or purified by column chromatography.
Step 2: Synthesis of 2-(4-Bromo-2-methylphenyl)acetonitrile
-
Dissolve 1-bromo-4-(bromomethyl)-2-methylbenzene in a mixture of dimethylformamide (DMF) and water (e.g., 10:1 ratio) under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Add sodium cyanide (NaCN) to the solution.[6]
-
Stir the reaction mixture at ambient temperature for approximately 4 hours, monitoring for the consumption of the starting material by TLC.[6]
-
Once the reaction is complete, quench the reaction by diluting with ice-cold water.[6]
-
Extract the product with an organic solvent such as diethyl ether.[6]
-
Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.[6]
-
Purify the crude 2-(4-bromo-3-methylphenyl)acetonitrile by column chromatography on silica gel to yield the final product.[6]
Spectral Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the methyl protons.
Table 3: Predicted ¹H NMR Chemical Shifts
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | ~7.2-7.6 | m | 3H |
| -CH₂-CN | ~3.7 | s | 2H |
| Ar-CH₃ | ~2.3 | s | 3H |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (δ, ppm) |
| C-Br | ~120-125 |
| Aromatic C-H | ~128-135 |
| Aromatic C-CH₃ | ~138-142 |
| Aromatic C-CH₂CN | ~130-135 |
| -CH₂-CN | ~20-25 |
| -CN | ~117-120 |
| Ar-CH₃ | ~18-22 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the nitrile and aromatic functionalities.
Table 5: Predicted IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C≡N stretch | ~2240-2260 | Medium |
| C-H stretch (aromatic) | ~3000-3100 | Medium |
| C-H stretch (aliphatic) | ~2850-3000 | Medium |
| C=C stretch (aromatic) | ~1450-1600 | Medium-Strong |
| C-Br stretch | ~500-600 | Strong |
Mass Spectrometry (Predicted)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, an isotopic pattern for the molecular ion (M+ and M+2 peaks in a roughly 1:1 ratio) is expected.
Table 6: Predicted Mass Spectrometry Fragmentation
| m/z | Fragment |
| 210/212 | [M]⁺ (Molecular ion) |
| 131 | [M - Br]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Biological Activity and Applications
Currently, there is limited publicly available information on the specific biological activities or signaling pathway involvement of 2-(4-Bromo-2-methylphenyl)acetonitrile. However, its structural motifs are present in molecules with reported biological relevance. For instance, derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have been investigated for their antibacterial activities. This suggests that 2-(4-Bromo-2-methylphenyl)acetonitrile could serve as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.
Its primary application lies in its role as a chemical intermediate in drug discovery and development, where it can be used to introduce the 4-bromo-2-methylphenylacetonitrile scaffold into larger, more complex molecules. The bromo-substituent is particularly useful for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, allowing for the construction of diverse chemical libraries for biological screening.
Safety and Handling
2-(4-Bromo-2-methylphenyl)acetonitrile is classified as a hazardous substance.
-
Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled.
-
Precautionary Measures: Use only in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
In case of exposure, seek immediate medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-(4-Bromo-2-methylphenyl)acetonitrile is a valuable chemical intermediate with significant potential in organic synthesis, particularly for applications in medicinal chemistry and materials science. While comprehensive experimental data on its physical and biological properties are not widely available, its known chemical characteristics and reactivity profile make it an attractive building block for the synthesis of novel compounds. Further research into the biological activities of its derivatives is warranted to fully explore its potential in drug discovery and development. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its toxicity.
References
- 1. CAS:215800-05-8, 2-(4-溴-2-甲基苯基)乙腈-毕得医药 [bidepharm.com]
- 2. chemscene.com [chemscene.com]
- 3. NP-MRD: 13C NMR Spectrum (1D, 250 MHz, Acetonitrile-d3, simulated) (NP0044606) [np-mrd.org]
- 4. angenechemical.com [angenechemical.com]
- 5. 2-(2-Bromo-4-methylphenyl)acetonitrile | 1069114-80-2 [amp.chemicalbook.com]
- 6. 2-(4-bromo-3-methylphenyl)acetonitrile synthesis - chemicalbook [chemicalbook.com]
